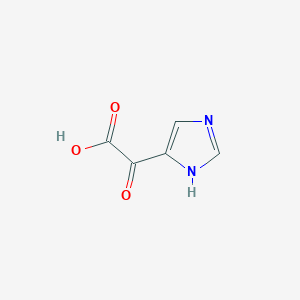
2-(6-Methoxy-2-naphthyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methoxynaphthalen-2-yl)propan-1-amine is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 6th position of the naphthalene ring and a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxynaphthalen-2-yl)propan-1-amine typically involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable amine. One common method is the reductive amination of 6-methoxy-2-naphthaldehyde using a reducing agent such as sodium borohydride in the presence of an amine . The reaction is usually carried out in an organic solvent like ethanol or methanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(6-methoxynaphthalen-2-yl)propan-1-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxynaphthalen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(6-methoxynaphthalen-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-(6-methoxynaphthalen-2-yl)propan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Naproxen: A non-steroidal anti-inflammatory drug with a similar naphthalene structure.
2-(6-methoxy-2-naphthyl)propionamide: Another derivative with potential antibacterial and antifungal activities.
Uniqueness
2-(6-methoxynaphthalen-2-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group and propan-1-amine side chain make it a versatile compound for various applications .
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)propan-1-amine |
InChI |
InChI=1S/C14H17NO/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10H,9,15H2,1-2H3 |
InChI Key |
GMGHPSNHFXFQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)



![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)



